N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea
Description
N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea is a urea derivative characterized by a bifurcated aromatic architecture. Its structure comprises:
- 1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl group: A sulfonylated dihydroindole system, where the sulfonyl group enhances electron-withdrawing properties and may influence solubility and target binding .
While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., substituted arylureas and sulfonamide-containing compounds) offer insights into its physicochemical and functional attributes.
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-2-9-18(10-3-14)24-19(28)13-27-12-16(6-11-20(27)29)22-25-21(26-30-22)15-4-7-17(23)8-5-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBOMUJUJPHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies, including case studies and experimental data.
Chemical Structure and Properties
The molecular formula of this compound is C18H21ClN2O2S, with a molecular weight of approximately 364.89 g/mol. Its structure includes a chloro-substituted phenyl group and a sulfonamide moiety, which are often associated with biological activity against various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN2O2S |
| Molecular Weight | 364.89 g/mol |
| InChI Key | MMURZHGINHMOIM-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may play a role in cancer cell proliferation.
- Targeting Signaling Pathways : Similar compounds have been shown to interfere with critical signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .
- Cytotoxic Effects : Studies have indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance:
- A study reported that derivatives with similar structural features showed significant inhibition against several cancer cell lines, including MCF7 (IC50 = 3.79 µM), SF-268 (IC50 = 12.50 µM), and NCI-H460 (IC50 = 42.30 µM) .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Mechanistic Insights
The compound's mechanism was explored in vitro using various cancer models:
- Inhibition of cell proliferation was observed through apoptosis induction in NCI-H460 cells.
- The compound was found to modulate key proteins involved in cell cycle regulation and apoptosis pathways.
Experimental Findings
In vivo studies using xenograft models demonstrated that the compound effectively reduced tumor size compared to controls. The reduction in tumor growth was associated with decreased phosphorylation of Akt, indicating a potential pathway for therapeutic intervention.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts key parameters of N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea with analogous compounds from the literature:
*Estimated based on structural analogs.
Key Observations
Molecular Weight and Lipophilicity (logP): The target compound’s estimated logP (~5.5) aligns with L491-0309 (5.466) but is lower than V030-1028 (6.703), suggesting moderate lipophilicity suitable for membrane permeability .
Hydrogen-Bonding and Polar Surface Area (PSA) :
- The target’s sulfonyl group increases H-bond acceptors (estimated 5 vs. 2 in L491-0309), enhancing solubility and target interactions .
- V030-1028’s pyrrole and sulfanyl groups elevate PSA (77.838 Ų), while the target’s dihydroindole-sulfonyl system may similarly increase polarity.
Structural Moieties and Bioactivity: Sulfonylation: The target’s sulfonyl group (cf. Chloro-methylphenyl vs. Chlorophenyl: The 3-chloro-4-methyl substitution (target) may offer steric and electronic advantages over simpler chlorophenyl groups (e.g., L491-0309) in target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
